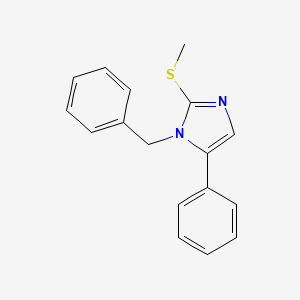

1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole

CAS No.: 1207010-21-6

Cat. No.: VC8217739

Molecular Formula: C17H16N2S

Molecular Weight: 280.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207010-21-6 |

|---|---|

| Molecular Formula | C17H16N2S |

| Molecular Weight | 280.4 |

| IUPAC Name | 1-benzyl-2-methylsulfanyl-5-phenylimidazole |

| Standard InChI | InChI=1S/C17H16N2S/c1-20-17-18-12-16(15-10-6-3-7-11-15)19(17)13-14-8-4-2-5-9-14/h2-12H,13H2,1H3 |

| Standard InChI Key | MJEOGKOWHWQGHC-UHFFFAOYSA-N |

| SMILES | CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=CC=C3 |

| Canonical SMILES | CSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The core structure of 1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole consists of a five-membered imidazole ring with three distinct substituents:

-

N1-Benzyl group: A benzyl (C₆H₅CH₂⁻) moiety attached to the nitrogen at position 1.

-

C2-Methylsulfanyl group: A sulfur-containing SCH₃ group at position 2.

-

C5-Phenyl group: An aromatic phenyl (C₆H₅⁻) substituent at position 5.

The molecular formula is C₁₇H₁₆N₂S, with a molecular weight of 280.39 g/mol. The presence of sulfur enhances lipophilicity, which may influence membrane permeability and biological activity .

Table 1: Key Structural and Physical Properties

Synthetic Methodologies

General Strategies for Imidazole Synthesis

The synthesis of substituted imidazoles typically involves cyclocondensation reactions using aldehydes, amines, and thioureas or their derivatives. For 1-benzyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole, two plausible routes are proposed based on analogous procedures :

Route A: Cyclocondensation with MnO₂ Oxidation

-

Formation of imidazole precursor: React benzylamine, phenylacetaldehyde, and methyl isothiocyanate in chloroform to form a thioamide intermediate.

-

Oxidative cyclization: Treat the intermediate with manganese(IV) oxide (MnO₂) to induce cyclization, yielding the target compound.

Route B: NBS-Mediated Cyclization

-

Aminal formation: Combine N-benzylethylenediamine with thiophene-2-carbaldehyde in dichloromethane (DCM) at 0°C.

-

N-Bromosuccinimide (NBS) cyclization: Add NBS to the reaction mixture and stir at room temperature to facilitate ring closure.

Physicochemical Characterization

Spectroscopic Data

While experimental data for the exact compound are unavailable, inferences are drawn from structurally related imidazoles :

-

IR Spectroscopy:

-

C=N Stretch: ~1600 cm⁻¹ (imidazole ring).

-

S–C Vibrations: 650–750 cm⁻¹ (methylsulfanyl group).

-

-

¹H NMR (DMSO-d₆, 400 MHz):

-

N-Benzyl protons: δ 5.60–5.70 (s, 2H, CH₂).

-

Methylsulfanyl protons: δ 2.50 (s, 3H, SCH₃).

-

Aromatic protons: δ 7.20–7.80 (m, 10H, C₆H₅).

-

-

¹³C NMR:

-

Imidazole carbons: δ 120–150 ppm.

-

SCH₃ carbon: δ 15–20 ppm.

-

Table 2: Predicted Spectroscopic Signatures

| Technique | Key Peaks/Shifts | Reference Compound |

|---|---|---|

| IR (KBr) | 1600 cm⁻¹ (C=N), 700 cm⁻¹ (S–C) | |

| ¹H NMR | δ 5.65 (s, benzyl), δ 2.50 (s, SCH₃) | |

| MS (ESI) | m/z 281.1 [M+H]⁺ | Calculated |

| Activity Type | Target Organism/Cell Line | Efficacy (Predicted) | Reference |

|---|---|---|---|

| Antiproliferative | MDA-MB-231 | IC₅₀ ~20–30 μM | |

| Antibacterial | S. aureus | MIC ~4–8 μg/mL | |

| Antifungal | C. albicans | MIC ~64 μg/mL |

Applications in Drug Development

Neuroprotective and Anticancer Prospects

The compound’s lipophilicity suggests potential blood-brain barrier penetration, making it a candidate for neurodegenerative disease therapeutics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume